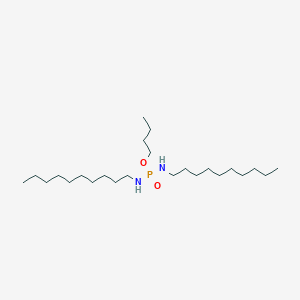
2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one typically involves the reaction of a hydrazine derivative with a suitable benzothiazinone precursor. Common reaction conditions may include:
Solvents: Dimethylformamide (DMF), ethanol, or water.
Catalysts: Acid or base catalysts depending on the specific reaction pathway.
Temperature: Reactions may be conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the hydrazine group to amines.
Substitution: Nucleophilic substitution reactions at the benzothiazinone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition: Blocking the activity of key enzymes or receptors.
Activation: Enhancing the activity of certain biological pathways.
Binding: Interacting with nucleic acids to modulate gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: Another heterocyclic compound with similar structural features.
Benzothiazine: A related compound with a different substitution pattern.
Hydrazinylbenzothiazole: A compound with a similar hydrazine functional group.
Uniqueness
2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one is unique due to its specific combination of functional groups and ring structure, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
65195-29-1 |
|---|---|
Molekularformel |
C8H9N3OS |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
2-hydrazinyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H9N3OS/c9-11-8-7(12)10-5-3-1-2-4-6(5)13-8/h1-4,8,11H,9H2,(H,10,12) |
InChI-Schlüssel |
UPJLNJYXFJSTJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)




![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)







